5-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
The compound 5-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a structurally complex heterocyclic molecule featuring a tricyclic core with fused thia-diazatricyclo systems. Key structural elements include:
- 3,4,5-Trimethoxyphenyl group: A substituent linked via a sulfanyl-ethyl moiety, known for enhancing bioavailability and target affinity in anticancer agents .
- Thia-diazatricyclo framework: Combines sulfur and nitrogen heteroatoms, contributing to diverse biological interactions .
This compound’s design aligns with strategies for optimizing pharmacokinetic properties and bioactivity, particularly in anticancer and antimicrobial contexts .
Properties
IUPAC Name |
2-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-5-10-26-23(28)20-15-8-6-7-9-19(15)33-22(20)25-24(26)32-13-16(27)14-11-17(29-2)21(31-4)18(12-14)30-3/h5,11-12H,1,6-10,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQMLTCGBTXJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the3,4,5-trimethoxyphenyl (TMP) group, which is present in this compound, have been known to effectively inhibit several targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer. This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Compounds containing the tmp group have shown diverse bioactivity effects, indicating that they may affect multiple pathways.
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects, suggesting that this compound might have similar effects.
Biological Activity
The compound 5-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one has garnered attention in recent years due to its potential biological activities. This article reviews the compound's structure, mechanisms of action, and biological effects based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 486.6 g/mol. Its unique structure features a thiazole ring and multiple methoxy groups that contribute to its biological activity.
The compound's biological activity is primarily attributed to the presence of the 3,4,5-trimethoxyphenyl (TMP) group, which has been shown to interact with various biological targets:
- Tubulin : The TMP group aids in binding to tubulin, inhibiting its polymerization and thus affecting cell division.
- Heat Shock Protein 90 (Hsp90) : Inhibition of Hsp90 can lead to destabilization of client proteins involved in cancer progression.
- Thioredoxin Reductase (TrxR) : This interaction may contribute to oxidative stress induction in cancer cells.
- Histone Lysine-Specific Demethylase 1 (HLSD1) : Targeting HLSD1 can influence epigenetic regulation in tumor cells.
These interactions suggest a multifaceted mechanism through which the compound exerts its biological effects, particularly in cancer therapy.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives containing the TMP group can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| TMP Derivative A | MCF-7 | 12.5 |
| TMP Derivative B | HeLa | 15.0 |
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory potential of this compound class:
- Compounds have been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in RAW264.7 macrophages, indicating their utility in managing inflammatory conditions .
Antioxidant Activity
The antioxidant properties are attributed to the thiazole moiety which can scavenge free radicals:
- In vitro assays revealed that certain derivatives exhibited strong antioxidant activity with IC50 values comparable to standard antioxidants like gallic acid .
Case Study 1: Anticancer Efficacy
A study conducted by Datar et al. evaluated several thiazolidinedione derivatives for their anticancer efficacy. The results indicated that compounds with methoxy substitutions showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Anti-inflammatory Mechanism
Research by Pattan et al. focused on the anti-inflammatory effects of thiazolidinedione derivatives. Their findings suggested that these compounds significantly reduced inflammation markers in animal models, supporting their potential therapeutic applications .
Scientific Research Applications
The compound 5-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one , identified by its CAS number 314244-67-2, has garnered attention in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.
Key Structural Features
- Thioether Group : Contributes to the compound's reactivity and potential biological activity.
- Enone Functionality : Implicated in various chemical reactions, including Michael addition and nucleophilic attacks.
- Trimethoxyphenyl Group : Enhances solubility and may influence biological interactions.
Pharmacological Applications
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : The enone group is known for its ability to interact with biological macromolecules, potentially leading to apoptosis in cancer cells.
- Antioxidant Properties : Compounds containing methoxy groups have been shown to scavenge free radicals, providing protective effects against oxidative stress.
Biochemical Mechanisms
The compound may interact with specific enzymes or receptors in the body:
- Glutathione S-transferases (GSTs) : These enzymes play a crucial role in detoxification processes. The thioether group may enhance the compound's ability to conjugate with glutathione, facilitating detoxification pathways .
Synthetic Chemistry
The unique structure of this compound makes it a valuable intermediate in synthetic chemistry:
- Building Block for Complex Molecules : Its functional groups allow for further derivatization, making it useful in the synthesis of more complex pharmaceutical agents.
Study 1: Anticancer Activity
A study focused on similar thioether-containing compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This suggests that our compound may exhibit similar properties, warranting further investigation.
Study 2: Antioxidant Effects
Research on methoxy-substituted phenols indicates that these compounds can effectively reduce oxidative stress markers in vitro. This positions our compound as a potential candidate for studies aimed at developing antioxidants for therapeutic use.
Study 3: Enzyme Interaction
Investigations into the interaction of similar compounds with GSTs revealed that they can enhance the activity of these enzymes, suggesting that our compound might also modulate detoxification pathways crucial for drug metabolism.
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The 3,4,5-trimethoxyphenyl group in the target compound is associated with enhanced anticancer activity compared to mono- or di-substituted phenyl analogs .
Tricyclic vs. Bicyclic Systems : The tricyclic framework in the target compound likely improves metabolic stability over simpler triazole derivatives .
Allyl Group : The prop-2-en-1-yl substituent may confer unique reactivity or binding modes absent in methyl- or halogen-substituted analogs .
Q & A
Q. What are the recommended synthetic routes for 5-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one, and how can yield be optimized?
- Methodological Answer : Synthesis of this tricyclic compound requires multi-step functionalization. A feasible approach involves:
- Step 1 : Preparation of the 3,4,5-trimethoxyphenylacetic acid precursor via esterification of 3,4,5-trimethoxyphenol (CAS 642-71-7), as described in commercial reagent protocols .
- Step 2 : Thioether formation using 2-mercaptoethyl ketone intermediates, followed by cyclization under basic conditions.
- Yield Optimization : Use high-resolution mass spectrometry (HRMS) and NMR to monitor intermediate purity. Adjust reaction time and temperature (e.g., 60–80°C for cyclization) to minimize side products .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : Employ X-ray crystallography for absolute configuration determination, supplemented by H/C NMR and FT-IR to verify functional groups (e.g., sulfanyl, prop-2-en-1-yl).
- Physicochemical Analysis : Measure solubility in DMSO/water mixtures using UV-Vis spectroscopy. Calculate logP values via reverse-phase HPLC to assess hydrophobicity, critical for bioavailability studies .
Q. What preliminary biological screening assays are appropriate for evaluating antimicrobial activity?
- Methodological Answer :
- Assay Design : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls like fluconazole and ampicillin.
- Data Interpretation : Compare MIC (Minimum Inhibitory Concentration) values with structurally similar 1,2,4-triazole derivatives, which show activity at 2–16 µg/mL .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives with 3,4,5-trimethoxyphenyl substituents?
- Methodological Answer :
- Hypothesis Testing : Compare substituent effects (e.g., methoxy vs. hydroxy groups) via SAR (Structure-Activity Relationship) studies. Synthesize analogs with modified substituents and test under identical assay conditions.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., lipophilicity, steric hindrance) contributing to bioactivity discrepancies .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Environmental Stability : Conduct OECD 301B biodegradation tests in aqueous media. Monitor degradation products via LC-MS/MS.
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 202/201) to assess acute toxicity. Reference the INCHEMBIOL project’s methodology for abiotic/biotic transformation tracking .
Q. How can computational modeling be integrated to predict binding mechanisms with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 or bacterial DNA gyrase. Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
- Experimental Cross-Validation : Compare docking results with SPR (Surface Plasmon Resonance) binding affinity measurements .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Chemistry : Optimize solvent systems (e.g., switch from THF to ethanol for greener synthesis) and catalyst loading (e.g., Pd/C for hydrogenation).
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer :
- Root-Cause Analysis : Check for residual solvents (e.g., DMF) via H NMR. Use deuterated solvents with controlled pH to prevent tautomerism-induced shifts.
- Advanced Techniques : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals in the tricyclic core .
Q. What statistical methods are critical for validating reproducibility in dose-response studies?
- Methodological Answer :
- Experimental Replicates : Use ≥3 biological replicates with technical triplicates. Apply ANOVA followed by Tukey’s post-hoc test to confirm significance (p < 0.05).
- Power Analysis : Predefine sample sizes using G*Power to ensure detection of ≥20% effect size .
Theoretical & Conceptual Frameworks
Q. How can researchers align studies on this compound with broader theoretical models of drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
